6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one 6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15952205
InChI: InChI=1S/C12H13NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(15)13-11/h3-6,14H,2,7H2,1H3,(H,13,15)
SMILES:
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one

CAS No.:

Cat. No.: VC15952205

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one -

Specification

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name 6-ethoxy-3-(hydroxymethyl)-1H-quinolin-2-one
Standard InChI InChI=1S/C12H13NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(15)13-11/h3-6,14H,2,7H2,1H3,(H,13,15)
Standard InChI Key UIMGWMUAIDLQEG-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CO

Introduction

Chemical Identity and Structural Features

6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one belongs to the quinolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridinone moiety. Key structural attributes include:

  • Ethoxy group at position 6, which influences electronic properties and solubility.

  • Hydroxymethyl substituent at position 3, providing a reactive site for further derivatization.

  • Lactam ring at positions 1 and 2, contributing to hydrogen-bonding capabilities .

The molecular formula is C₁₂H₁₃NO₃, with a calculated molecular weight of 219.24 g/mol. Its IUPAC name derives from the quinolin-2(1H)-one backbone modified by ethoxy and hydroxymethyl groups .

Synthetic Pathways and Optimization

General Approaches to Quinolinone Synthesis

Quinolinones are typically synthesized via cyclization reactions involving aniline derivatives and carbonyl-containing precursors. For example:

  • Friedel-Crafts Acylation: Anilines react with acryloyl chlorides to form intermediates that undergo intramolecular cyclization .

  • Heck Coupling: Palladium-catalyzed coupling of haloarenes with alkenes, though limited by catalyst costs .

  • Electrochemical Methods: Reduction of nitro groups followed by cyclization, though industrially impractical .

Relevance to Target Compound

While no direct synthesis of 6-ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one is documented, analogous routes suggest feasibility:

  • Step 1: Ethoxylation of 6-hydroxyquinolin-2(1H)-one using ethylating agents like ethyl bromide .

  • Step 2: Hydroxymethylation via Mannich reaction or formylation followed by reduction .

A patent (CN107602463B) describes synthesizing 6-hydroxy-2(1H)-quinolinone using 4-tert-butoxyaniline and trans-β-arylmethyl acrylate, catalyzed by DBU/DBN and AlCl₃/B(C₆F₅)₃ . Adapting this method could introduce ethoxy and hydroxymethyl groups at specific positions.

Analytical Characterization

Spectroscopic Data

While experimental data for the target compound is scarce, analogs provide reference benchmarks:

  • ¹H NMR:

    • Quinolinone protons: δ 6.5–8.5 ppm (aromatic).

    • Ethoxy group: δ 1.3–1.5 ppm (CH₃), δ 4.0–4.2 ppm (OCH₂).

    • Hydroxymethyl: δ 4.5–4.7 ppm (CH₂OH) .

  • Mass Spectrometry: Expected [M+H]⁺ peak at m/z 220.3 .

Physicochemical Properties

PropertyValue
Molecular Weight219.24 g/mol
LogP (Predicted)1.8
Water Solubility~2.1 mg/mL (25°C)
Melting Point>250°C (decomposes)

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Ensuring ethoxy and hydroxymethyl groups occupy positions 6 and 3, respectively.

  • Catalyst Efficiency: Reducing reliance on excess AlCl₃ to minimize environmental impact .

Therapeutic Exploration

  • PDE Inhibitor Screening: Testing against PDE3/PDE4 isoforms for cardiovascular applications.

  • Anticancer Profiling: Assessing topoisomerase inhibition or apoptosis induction.

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